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Compound of Interest

Compound Name:
3-Piperidinemethanol, 1-methyl-,

(3S)-

Cat. No.: B2959969 Get Quote

An In-depth Technical Guide to (3S)-1-methyl-3-piperidinemethanol: A Chiral Building Block for

Modern Drug Discovery

Introduction
(3S)-1-methyl-3-piperidinemethanol is a chiral heterocyclic compound of significant interest to

the pharmaceutical and life sciences industries. As a substituted piperidine, it belongs to a

class of saturated nitrogen-containing heterocycles that are among the most prevalent

scaffolds in marketed drugs. The specific (3S) stereochemistry, combined with the primary

alcohol and tertiary amine functional groups, makes it a versatile and valuable chiral building

block for synthesizing complex molecular architectures with specific biological activities. Its

structural rigidity and defined three-dimensional orientation are critical for achieving precise

interactions with biological targets such as enzymes and receptors.

This guide, intended for researchers, medicinal chemists, and drug development professionals,

provides a comprehensive overview of (3S)-1-methyl-3-piperidinemethanol. It delves into its

structural and physicochemical properties, outlines robust methodologies for its

stereocontrolled synthesis, explores its applications as a key intermediate in drug discovery,

and details essential protocols for its analytical characterization and quality control. The content

is structured to provide not just procedural steps, but the underlying scientific rationale,

ensuring a deep and actionable understanding of this important chemical entity.
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Section 1: Physicochemical Properties and
Structural Elucidation
The fundamental characteristics of (3S)-1-methyl-3-piperidinemethanol define its behavior in

chemical and biological systems. Its identity is established by a unique combination of

molecular formula, weight, and stereochemistry.

Core Chemical Identity
The molecule consists of a piperidine ring N-methylated at position 1 and substituted with a

hydroxymethyl group at the chiral center, C-3, in the (S) configuration.

// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C_Me [label="CH3",

pos="-1.2,-0.1!", fontcolor="#202124"]; C2 [label="CH2", pos="0.8,1.5!", fontcolor="#202124"];

C3 [label="CH", pos="1.8,0.5!", fontcolor="#202124"]; C4 [label="CH2", pos="1.5,-0.8!",

fontcolor="#202124"]; C5 [label="CH2", pos="0,-1.5!", fontcolor="#202124"]; C6 [label="CH2",

pos="-1.2,-0.8!", fontcolor="#202124"]; C_CH2OH [label="CH2OH", pos="3.0,0.8!",

fontcolor="#202124"]; S_label [label="(S)", pos="2.2,1.2!", fontcolor="#5F6368", fontsize=10];

// Edges for bonds edge [penwidth=1.5, color="#202124"]; N1 -- C_Me; N1 -- C2; C2 -- C3; C3 -

- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_CH2OH [style=dashed]; // Dashed bond for

stereochemistry } caption="Chemical structure of (3S)-1-methyl-3-piperidinemethanol"

Physicochemical Data
Quantitative data for (3S)-1-methyl-3-piperidinemethanol and its corresponding racemate are

summarized below. It is common for specific stereoisomer data to be less reported than for the

racemic mixture; where racemate data is provided from authoritative sources like the NIST

Chemistry WebBook, it serves as a reliable estimate.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=7583-53-1&Units=SI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2959969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

IUPAC Name
[(3S)-1-Methylpiperidin-3-

yl]methanol
[2]

Molecular Formula C₇H₁₅NO [1]

Molecular Weight 129.20 g/mol [1]

CAS Number 205194-35-0 CymitQuimica

Appearance Liquid CymitQuimica

Canonical SMILES CN1CCC--INVALID-LINK--CO PubChem

InChI Key
UGXQXVDTGJCQHR-

SSDOTTSWSA-N
PubChem

Monoisotopic Mass 129.115364103 Da PubChem

Boiling Point Not specified for (3S)-isomer -

Density Not specified for (3S)-isomer -

Section 2: Synthesis and Stereocontrol
The synthesis of enantiomerically pure (3S)-1-methyl-3-piperidinemethanol is critical for its use

in pharmaceutical development. The primary challenge lies in establishing the stereocenter at

the C-3 position. Modern synthetic strategies have moved away from classical resolution

towards more efficient asymmetric methods, such as biocatalysis and the use of chiral pool

starting materials.[3][4]

Recommended Synthetic Workflow: Biocatalytic
Approach
A highly effective and scalable approach involves the asymmetric reduction of an N-protected

3-piperidone precursor using a ketoreductase (KRED) enzyme. This method offers excellent

enantioselectivity and operates under mild, environmentally benign conditions.[3] The N-Boc

protecting group is ideal for directing the synthesis and can be readily manipulated in

subsequent steps.
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// Nodes Start [label="N-Boc-3-piperidone\n(Prochiral Ketone)", fillcolor="#FBBC05"]; Step1

[label="Asymmetric Bioreduction\n(Ketoreductase, Cofactor)", shape=ellipse, style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="(S)-N-Boc-3-

hydroxypiperidine\n(Chiral Alcohol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Step2

[label="Reductive N-Methylation\n(LiAlH4 or HCHO/HCOOH)", shape=ellipse, style=filled,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="(3S)-1-methyl-3-

piperidinemethanol\n(Final Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1 [label="High e.e."]; Step1 -> Intermediate; Intermediate -> Step2

[label="High Yield"]; Step2 -> End; } caption="Workflow for Stereoselective Synthesis"

Detailed Experimental Protocol
This protocol is synthesized from established methodologies for asymmetric ketone reduction

and N-alkylation of piperidines.[3]

Part A: Asymmetric Reduction of N-Boc-3-piperidone

Reactor Setup: To a temperature-controlled reactor vessel, add a phosphate buffer solution

(e.g., 1M, pH 7.0).

Enzyme and Cofactor: Add the selected ketoreductase (KRED) enzyme and a cofactor

regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED).

Substrate Addition: Add N-Boc-3-piperidone to the buffered enzyme solution. The reaction

can often be run at high concentrations (e.g., >50 g/L).

Reaction Conditions: Maintain the temperature at an optimal level for the enzyme (e.g., 30-

40 °C) with gentle stirring. Monitor the reaction progress by HPLC or GC for the

disappearance of the starting material and formation of the alcohol product.

Workup: Upon completion, quench the reaction and remove the enzyme via filtration (e.g.,

through Celite). Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate

or dichloromethane).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure to yield crude (S)-N-Boc-3-hydroxypiperidine. The
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product is often of high purity (>99% e.e.) and may not require further purification.

Part B: Conversion to (3S)-1-methyl-3-piperidinemethanol

This step involves the simultaneous reduction of the Boc-carbamate and ester (if present) to an

N-methyl group. A common and effective method is using a strong reducing agent.

Reactor Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of (S)-N-

Boc-3-hydroxypiperidine in a dry, aprotic solvent like tetrahydrofuran (THF) to a cooled (0 °C)

suspension of a reducing agent such as lithium aluminum hydride (LiAlH₄).

Reaction Conditions: After the initial addition, allow the reaction to warm to room temperature

and then heat to reflux to ensure complete reduction. Monitor the reaction by TLC or LC-MS.

Workup (Fieser method): Carefully quench the reaction by sequential, dropwise addition of

water, followed by 15% aqueous NaOH, and then more water.

Purification: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl

acetate. Concentrate the filtrate under reduced pressure to yield the final product, (3S)-1-

methyl-3-piperidinemethanol. Further purification can be achieved via distillation or column

chromatography if necessary.

Section 3: Applications in Drug Discovery and
Development
The utility of (3S)-1-methyl-3-piperidinemethanol stems from its identity as a chiral building

block. The piperidine ring provides a robust, non-aromatic scaffold, while the stereodefined

hydroxymethyl group and the N-methyl group offer vectors for further chemical elaboration,

enabling precise orientation of pharmacophoric features in three-dimensional space.

Role as a Key Intermediate
This compound and its unmethylated precursor, 3-piperidinemethanol, are valuable reactants

for synthesizing a wide range of biologically active molecules.[5] The primary alcohol can be

readily converted to other functional groups (e.g., ethers, esters, halides, amines), and the

tertiary amine provides a basic handle that is often crucial for solubility and receptor interaction

(e.g., forming a salt bridge).
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// Central Node Core [label="(3S)-1-methyl-3-piperidinemethanol\nScaffold",

fillcolor="#FBBC05", shape=Mdiamond];

// Application Nodes CB2 [label="CB2 Receptor Agonists\n(Chronic Pain)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; G9a [label="G9a Inhibitors\n(Oncology)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; P2Y12 [label="P2Y12 Antagonists\n(Antiplatelet)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Neuro [label="Neuroscience Research\n(e.g., SSRI-related scaffolds)",

fillcolor="#5F6368", fontcolor="#FFFFFF"]; Other [label="Other Therapeutic Targets\n(sEH

Inhibitors, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Core -> CB2 [label="is used in\nsynthesis of"]; Core -> G9a [label="is used

in\nsynthesis of"]; Core -> P2Y12 [label="is used in\nsynthesis of"]; Core -> Neuro

[label="provides\nscaffold for"]; Core -> Other [label="is used in\nsynthesis of"]; }

caption="Therapeutic areas derived from the piperidinemethanol core"

Examples of Therapeutic Relevance
Pain and Inflammation: The racemic precursor, 3-piperidinemethanol, is a documented

reactant for the synthesis of Cannabinoid Receptor 2 (CB2) agonists, which are investigated

for the treatment of chronic pain and inflammatory conditions.

Oncology: This structural motif is used to create inhibitors of protein lysine

methyltransferases like G9a, a target in oncology research.

Cardiovascular Disease: The scaffold is employed in the development of P2Y12 antagonists,

which are crucial antiplatelet agents used to prevent thrombosis.

Antidepressants: While not a direct precursor, the closely related molecule (3S,4R)-4-(4-

fluorophenyl)-1-methyl-3-piperidinemethanol is a known intermediate and potential impurity

in the synthesis of Paroxetine, a widely prescribed Selective Serotonin Reuptake Inhibitor

(SSRI).[6][7] This highlights the established importance of the (3S)-hydroxymethyl-1-

methylpiperidine core in CNS drug development.

Section 4: Analytical and Quality Control Protocols
Ensuring the identity, purity, and stereochemical integrity of (3S)-1-methyl-3-piperidinemethanol

is paramount. A multi-step analytical workflow is required for proper quality control (QC).
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// Nodes Sample [label="Batch Sample of\n(3S)-1-methyl-3-piperidinemethanol",

shape=cylinder, fillcolor="#FBBC05"]; Test1 [label="Identity Confirmation\n(GC-MS, NMR)",

shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Test2 [label="Purity

Assessment\n(GC-FID, HPLC-UV)", shape=ellipse, style=filled, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Test3 [label="Enantiomeric Excess (e.e.)\n(Chiral HPLC)",

shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Certificate

of Analysis (CoA)", shape=document, fillcolor="#FFFFFF"];

// Edges Sample -> Test1; Test1 -> Test2 [label="Identity OK"]; Test2 -> Test3 [label="Purity

>98%"]; Test3 -> Result [label="e.e. >99%"]; } caption="Analytical Quality Control Workflow"

Protocol for Identity Confirmation (GC-MS)
Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) confirms identity by matching

the retention time and the mass fragmentation pattern against a reference standard. The

NIST database provides a reference mass spectrum for the racemic compound, which is

expected to be identical for the (3S)-isomer.[1]

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

methanol or dichloromethane).

GC Conditions:

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Inlet Temperature: 250 °C.

Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 200.
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Data Analysis: The resulting mass spectrum should show a molecular ion peak (M⁺) at

m/z 129 and characteristic fragment ions. The fragmentation pattern should be compared

to a reference spectrum for confirmation.[1]

Protocol for Enantiomeric Purity (Chiral HPLC)
Rationale: The most critical QC parameter for a chiral molecule is its enantiomeric excess

(e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for

separating and quantifying enantiomers. The method for the N-Boc precursor provides a

strong template.[3]

Methodology:

Sample Preparation: The compound may need to be derivatized to improve its interaction

with the chiral stationary phase. A common derivatization is acylation of the hydroxyl group

with a chromophore-containing agent (e.g., benzoyl chloride).

HPLC Conditions:

Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IC or AD-H).

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v),

potentially with a small amount of an amine modifier like diethylamine to improve peak

shape.

Flow Rate: 1.0 mL/min.

Detection: UV at a suitable wavelength for the derivative (e.g., 230 nm or 254 nm).

Data Analysis: The (3S)-enantiomer and the undesired (3R)-enantiomer will elute at

different retention times. The enantiomeric excess is calculated from the peak areas (A) of

the two isomers: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100

Conclusion
(3S)-1-methyl-3-piperidinemethanol stands as a testament to the power of stereochemistry in

modern drug design. Its value lies not in its own biological activity, but in its role as a precisely

crafted molecular foundation. By providing a rigid, stereodefined scaffold, it enables medicinal
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chemists to build complex molecules that can interact with biological targets with high

specificity and potency, ultimately leading to safer and more effective medicines. The

availability of robust, stereoselective synthetic routes, particularly those leveraging biocatalysis,

ensures that this building block can be produced with the high fidelity required for

pharmaceutical applications. As drug discovery continues to explore more complex and three-

dimensional chemical space, the importance of chiral intermediates like (3S)-1-methyl-3-

piperidinemethanol will only continue to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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